



# Application Notes and Protocols for SL-176 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration and dosage of **SL-176**, a bifunctional fusion protein, in mouse models. The information is based on preclinical data for a murine equivalent, SIRP $\alpha$ -Fc-CD40L, which shares the same mechanism of action as the clinical candidate SL-172154.

#### Introduction

**SL-176** is an investigational agonist-redirected checkpoint (ARC®) fusion protein designed to modulate the tumor microenvironment by simultaneously inhibiting the CD47/SIRPα checkpoint and activating the CD40 costimulatory receptor.[1][2] This dual mechanism aims to enhance both innate and adaptive anti-tumor immunity. The CD47-SIRPα axis is a key "don't eat me" signal that cancer cells exploit to evade phagocytosis by macrophages.[1][2] By blocking this interaction, **SL-176** promotes macrophage-mediated tumor cell engulfment. Concurrently, the CD40L component of the fusion protein activates CD40 on antigen-presenting cells (APCs), leading to their maturation and enhanced T-cell priming, thus stimulating a potent anti-tumor T-cell response.[1][2]

Preclinical studies utilizing a murine equivalent of **SL-176** have demonstrated superior antitumor activity compared to monospecific antibodies targeting either CD47 or CD40, or their combination.[1][2][3] These studies have primarily been conducted in syngeneic mouse tumor models, which are essential for evaluating immunotherapies due to their intact immune systems.



## **Quantitative Data Summary**

While specific dosage information for **SL-176** in mouse models is not publicly available, data from the first-in-human clinical trial of the closely related compound SL-172154 can provide a reference for dose-ranging studies in preclinical models. In this trial, SL-172154 was administered intravenously at doses of 0.1, 0.3, 1.0, 3.0, and 10.0 mg/kg.[4][5] Pharmacodynamic studies in this trial indicated that near-maximal target engagement and biological activity were achieved at doses of 3.0 mg/kg and higher.[4][5]

| Compound  | Species | Dose Range<br>(Clinical) | Route of<br>Administration<br>(Clinical) | Key Findings<br>(Clinical)                                                       |
|-----------|---------|--------------------------|------------------------------------------|----------------------------------------------------------------------------------|
| SL-172154 | Human   | 0.1 - 10.0 mg/kg         | Intravenous                              | Near-maximal target engagement and pharmacodynami c effects at ≥3.0 mg/kg.[4][5] |

# **Experimental Protocols**

The following are generalized protocols for the administration of **SL-176** in mouse tumor models, based on standard practices for immunotherapeutic agents and information gathered from related preclinical studies.

### **Syngeneic Tumor Model Establishment**

Syngeneic models are critical for evaluating the efficacy of immunotherapies like **SL-176**.

- Cell Lines: Select a murine cancer cell line that is syngeneic to the chosen mouse strain (e.g., CT26 colon carcinoma in BALB/c mice, B16 melanoma in C57BL/6 mice).
- Cell Culture: Culture the selected tumor cells in appropriate media and conditions to ensure optimal viability.
- Implantation:



- Subcutaneous Model: Inject a suspension of tumor cells (typically 1 x 10<sup>5</sup> to 1 x 10<sup>6</sup> cells in 100 μL of sterile PBS or serum-free media) subcutaneously into the flank of immunocompetent mice.
- Orthotopic Model: For tumor types where the location is critical for evaluating therapeutic response, implant the tumor cells into the organ of origin.
- Tumor Growth Monitoring: Monitor tumor growth regularly (e.g., 2-3 times per week) by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

#### **SL-176 Administration**

- Reconstitution and Dilution: Reconstitute lyophilized **SL-176** in a sterile, isotonic buffer as recommended by the manufacturer. Further dilute to the desired concentration for injection.
- Route of Administration:
  - Intravenous (IV) Injection: This is a common route for systemic delivery of antibody-based therapeutics. Administer SL-176 via the tail vein. The volume should typically not exceed 100-200 μL for a mouse.
  - Intraperitoneal (IP) Injection: This route offers a larger volume of administration and is often used for immunomodulatory agents. Inject into the lower quadrant of the abdomen, avoiding the midline.

#### Dosage and Schedule:

- Based on the clinical data for SL-172154, a starting dose range of 1-10 mg/kg for in vivo mouse studies is a reasonable starting point.
- Dosing frequency can vary depending on the experimental design and the half-life of the molecule. A typical schedule might be once or twice weekly.
- Treatment should be initiated when tumors have reached a palpable size (e.g., 50-100 mm<sup>3</sup>).



## **Efficacy Evaluation**

- Primary Endpoint: Tumor growth inhibition or regression. Continue to monitor tumor volume throughout the study.
- · Secondary Endpoints:
  - Survival: Monitor animal survival as a key efficacy endpoint.
  - Immunophenotyping: At the end of the study, or at specified time points, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations (e.g., CD4+ and CD8+ T cells, macrophages, dendritic cells, regulatory T cells).
  - Cytokine Analysis: Collect blood samples to measure systemic cytokine levels (e.g., IL-12, IFN-y) using ELISA or multiplex assays.
  - Histology and Immunohistochemistry: Analyze tumor tissues for immune cell infiltration and markers of immune activation.

# Visualizations Signaling Pathway of SL-176

Caption: Mechanism of action of SL-176.

## **Experimental Workflow for Efficacy Studies**





Click to download full resolution via product page

Caption: In vivo efficacy study workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Shattuck Labs Announces Initiation of Phase 1 Clinical Trial of SL-172154 (SIRPα-Fc-CD40L) for the Treatment of Ovarian Cancer [businesswire.com]
- 2. shattucklabs.com [shattucklabs.com]
- 3. shattucklabs.com [shattucklabs.com]
- 4. First-in-human phase I trial of the bispecific CD47 inhibitor and CD40 agonist Fc-fusion protein, SL-172154 in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SL-176 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574338#sl-176-dosage-and-administration-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







Check Availability & Pricing